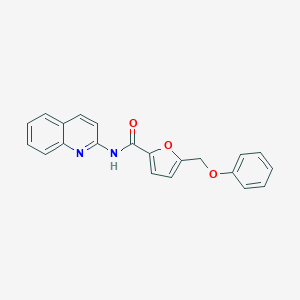![molecular formula C16H19FN2O2S B270677 N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)
N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide, commonly known as DEAB, is a chemical compound that belongs to the sulfonamide family. It is a potent inhibitor of aldehyde dehydrogenase (ALDH) enzymes, which are responsible for the metabolism of various endogenous and exogenous aldehydes. DEAB has been extensively studied for its scientific research applications, particularly in the field of stem cell biology.
作用機序
DEAB works by inhibiting the activity of N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide enzymes, which are responsible for the metabolism of aldehydes. N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide enzymes are involved in the oxidation of retinaldehyde to retinoic acid, a key regulator of stem cell differentiation. By inhibiting N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide activity, DEAB prevents the conversion of retinaldehyde to retinoic acid, leading to the expansion of undifferentiated stem cells.
Biochemical and Physiological Effects:
DEAB has been shown to have a number of biochemical and physiological effects, particularly in the context of stem cell biology. It has been shown to enhance the survival and proliferation of stem cells in vitro, and to promote the maintenance of stem cell pluripotency. Additionally, DEAB has been shown to increase the efficiency of stem cell reprogramming, allowing for the generation of induced pluripotent stem cells (iPSCs) with greater efficiency.
実験室実験の利点と制限
DEAB has several advantages for use in lab experiments. It is a potent inhibitor of N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide enzymes, making it a valuable tool for studying the role of these enzymes in stem cell biology. Additionally, DEAB has been shown to be relatively non-toxic to cells, allowing for its use in long-term culture experiments. However, DEAB does have some limitations, including its potential to affect other cellular processes beyond N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide inhibition, and its relatively high cost compared to other reagents commonly used in stem cell research.
将来の方向性
There are several potential future directions for research involving DEAB. One area of interest is the use of DEAB in combination with other reagents to enhance stem cell expansion and differentiation. Additionally, the development of more potent and selective N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide inhibitors could lead to the development of new therapies for a range of diseases, including cancer and cardiovascular disease. Finally, further studies are needed to elucidate the precise mechanisms by which DEAB affects stem cell biology, and to identify potential off-target effects that may limit its use in certain applications.
合成法
DEAB can be synthesized through several methods, including the reaction of 4-(diethylamino)aniline with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure DEAB.
科学的研究の応用
DEAB has been widely used in scientific research, particularly in the field of stem cell biology. It is a potent inhibitor of N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide enzymes, which are responsible for the oxidation of retinaldehyde to retinoic acid, a key regulator of stem cell differentiation. By inhibiting N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide activity, DEAB can prevent the differentiation of stem cells into specific cell types, allowing for the expansion of undifferentiated stem cells in vitro.
特性
製品名 |
N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide |
|---|---|
分子式 |
C16H19FN2O2S |
分子量 |
322.4 g/mol |
IUPAC名 |
N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C16H19FN2O2S/c1-3-19(4-2)15-10-8-14(9-11-15)18-22(20,21)16-7-5-6-13(17)12-16/h5-12,18H,3-4H2,1-2H3 |
InChIキー |
TXDSRDZDCNRLJD-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-{[4-(Morpholinomethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270595.png)
![N-(2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazin-10-yl)acetamide](/img/structure/B270596.png)
![N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide](/img/structure/B270600.png)

![2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B270605.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide](/img/structure/B270606.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B270607.png)
![N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine](/img/structure/B270608.png)
![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]methionine](/img/structure/B270609.png)
![2,4,5-trimethoxy-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B270610.png)
![2,4,5-trimethoxy-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B270611.png)
![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide](/img/structure/B270612.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide](/img/structure/B270613.png)
